3-Chlorophenylmethylsulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methylsulfinylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZNJCGVVUVWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555704 | |
| Record name | 1-Chloro-3-(methanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-73-7 | |
| Record name | 1-Chloro-3-(methanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches to 3 Chlorophenylmethylsulfoxide and Its Structural Analogues
Stereoselective Oxidation of 3-Chlorophenylmethylthioether Precursors
The most direct route to 3-Chlorophenylmethylsulfoxide involves the oxidation of its corresponding thioether, 3-chlorophenylmethylthioether. The key challenge in this transformation is controlling the oxidation to prevent the formation of the sulfone byproduct and, for enantiopure products, achieving high stereoselectivity. illinois.edunih.gov
The enantioselective oxidation of unsymmetrical thioethers is a well-established method for producing chiral sulfoxides. wikipedia.org This process utilizes a chiral catalyst to control the stereochemical outcome of the oxidation of the prochiral sulfur atom. A variety of transition-metal catalysts and chemoenzymatic systems have been developed for this purpose.
Transition-metal catalysis, particularly with metals like iron, titanium, and vanadium, has been successfully applied to the asymmetric oxidation of sulfides. mdpi.com These systems often employ a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the oxidant to one face of the sulfur atom. For instance, iron-catalyzed systems have gained attention due to the low cost and low toxicity of iron. mdpi.com While specific data for the 3-chloro substituted compound is not prevalent, studies on analogous aryl methyl sulfides demonstrate the effectiveness of these methods. The choice of oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, is also critical for reaction efficiency. wikipedia.org A kinetic resolution process can sometimes occur, where the minor enantiomer of the sulfoxide (B87167) is preferentially oxidized to the sulfone, thereby increasing the enantiomeric purity of the remaining sulfoxide. illinois.edu
Chemoenzymatic approaches represent a powerful alternative, leveraging the high selectivity of enzymes. monash.edu Enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases can catalyze the oxidation of sulfides with excellent regio- and stereoselectivity under mild conditions. nih.gov Directed evolution has been used to engineer enzymes with enhanced selectivity for specific substrates. nih.gov Furthermore, methionine sulfoxide reductases (Msrs), particularly MsrA and MsrB, can be used in the deracemization of sulfoxides. For example, a process involving the reduction of the (R)-sulfoxide using E. coli cells, followed by re-oxidation of the resulting sulfide (B99878), can lead to high enantiomeric excess of the (S)-sulfoxide. frontiersin.org
Table 1: Examples of Asymmetric Catalytic Oxidation of Aryl Methyl Thioethers This table presents data for analogous compounds to illustrate typical results.
| Catalyst System | Substrate | Oxidant | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Iron-salan complex | Thioanisole | H₂O₂ | >95 | 96 | mdpi.com |
| Vanadium/Schiff base | Thioanisole | H₂O₂ | 98 | 95 | illinois.edu |
| Engineered P450 BM3 | Testosterone | - | - | >96 | nih.gov |
| MsrA System (Kinetic Resolution) | Racemic aryl methyl sulfoxides | DTT (reductant) | >50 | >99 | frontiersin.org |
The synthesis of racemic this compound can be readily achieved using stoichiometric amounts of a chemical oxidant. This approach is straightforward but lacks stereocontrol, yielding an equal mixture of both enantiomers. Common oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium periodate. researchgate.net
The reaction with m-CPBA is widely used and generally provides good yields of the sulfoxide. researchgate.net However, a significant challenge is preventing over-oxidation to the corresponding sulfone, which can be a major byproduct if reaction conditions are not carefully controlled (e.g., by using one equivalent of the oxidant at low temperatures). A general procedure for the synthesis of racemic aryl methyl sulfoxides involves the oxidation of the corresponding sulfide with an oxidant in a suitable solvent. acs.org For example, the synthesis of rac-3-fluorophenyl methyl sulfoxide, a close analogue, was achieved in 80% yield using this approach. acs.org Another efficient system for sulfide oxidation uses molecular oxygen in a transition-metal-free catalytic process involving Br₂ and NaNO₂ under mild conditions, which shows high selectivity for the sulfoxide product. nih.gov
Table 2: Stoichiometric Oxidation of Aryl Methyl Thioethers
| Oxidant | Substrate | Conditions | Yield (%) | Product | Reference |
|---|---|---|---|---|---|
| m-CPBA | Generic Aryl Sulfide | CH₂Cl₂, 0°C to rt | 53-99 | Racemic Sulfoxide | researchgate.net |
| H₂O₂ / Silica Sulfuric Acid | Generic Sulfide | Catalytic 1,3-diketone | High | Racemic Sulfoxide | lookchem.com |
| O₂ / Br₂ / NaNO₂ | Methyl Phenyl Sulfide | CH₃CN, 25°C | >95 | Racemic Sulfoxide | nih.gov |
| Not specified | 3-Fluorophenyl methyl sulfide | Not specified | 80 | rac-3-Fluorophenyl methyl sulfoxide | acs.org |
Alternative Synthetic Routes via Nucleophilic Substitution and Sulfoxide Rearrangements
Beyond direct oxidation, this compound and its analogues can be synthesized through pathways involving nucleophilic substitution or rearrangements of sulfoxide-containing intermediates.
Nucleophilic substitution can be employed to form the carbon-sulfur bond. A common method involves the reaction of a thiol with a suitable electrophile, which would then be followed by oxidation. For this compound, this would typically start with 3-chlorothiophenol. More advanced methods include the palladium-catalyzed α-arylation of methyl sulfoxides with aryl bromides. organic-chemistry.org This allows for the direct coupling of a sulfoxide with an aromatic ring. Another approach is nucleophilic aromatic substitution (SNA_r), where a nucleophile displaces a leaving group on an activated aromatic ring. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion, demonstrating the utility of SNA_r in preparing substituted aromatics which could be precursors to sulfoxides. mdpi.com
Sulfoxide rearrangements offer another synthetic avenue. The Pummerer rearrangement is a classic reaction where an alkyl sulfoxide, in the presence of an activating agent like acetic anhydride (B1165640), rearranges to an α-acyloxy-thioether. wikipedia.org This reaction proceeds through acylation of the sulfoxide oxygen, followed by elimination to form a cationic-thial intermediate, which is then trapped by a nucleophile. wikipedia.org While this reaction modifies the sulfoxide, it is a key transformation in the synthetic chemist's toolbox for this class of compounds. More complex cascades, such as an interrupted Pummerer reaction followed by a wikipedia.orgwikipedia.org sigmatropic rearrangement, have been used to couple aryl sulfoxides with phenols to form biaryl structures. nih.gov
Synthetic Transformations and Derivatization of this compound
This compound can undergo further chemical transformations at either the chiral sulfoxide center or on the aromatic ring.
The sulfur atom in a sulfoxide is a stereogenic center, and the molecule is conformationally stable at room temperature, with a high barrier to pyramidal inversion. illinois.edu This chirality allows the sulfoxide to be used as a chiral auxiliary, directing the stereochemical outcome of reactions at nearby functional groups. The lone pairs on both the sulfur and oxygen atoms can coordinate to Lewis acids, facilitating highly ordered transition states. illinois.edu
The sulfoxide group itself can be chemically transformed. It can be reduced back to the corresponding sulfide using various reducing agents. Conversely, it can be oxidized to the sulfone (3-chlorophenylmethylsulfone) using stronger oxidizing agents or more forcing conditions than those used for the initial sulfide oxidation. nih.gov The sulfoxide moiety can also participate in rearrangements like the Pummerer reaction, as previously discussed, leading to α-functionalized sulfides. wikipedia.org
The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the existing chloro and methylsulfoxide substituents.
Nucleophilic aromatic substitution (SNA_r) is favored on electron-poor aromatic rings containing a good leaving group. openstax.org The presence of two electron-withdrawing groups, the chloro substituent itself and the meta-positioned methylsulfoxide group, deactivates the ring for EAS but activates it for NAS. openstax.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The electron-withdrawing sulfoxide group helps to stabilize the negative charge of this intermediate, facilitating the substitution of the chlorine atom by a strong nucleophile.
Advanced Spectroscopic Characterization and Structural Investigations of 3 Chlorophenylmethylsulfoxide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Stereochemistry and Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. measurlabs.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily hydrogen-1 (¹H) and carbon-13 (¹³C). wikipedia.org
For 3-Chlorophenylmethylsulfoxide, ¹H and ¹³C NMR spectroscopy reveals a distinct set of signals that correspond to the unique electronic environments of the nuclei within the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (–SOCH₃) appear as a sharp singlet, a characteristic feature of the methylsulfinyl group. rsc.org The aromatic protons on the chlorophenyl ring exhibit a more complex pattern of multiplets. rsc.org The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of these protons. The electron-withdrawing nature of both the chlorine atom and the sulfoxide (B87167) group deshields the aromatic protons, causing them to resonate at a lower field compared to unsubstituted benzene. wikipedia.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The spectrum shows distinct signals for the methyl carbon and the six carbons of the aromatic ring. The carbon atom bonded to the sulfoxide group (C-S) and the carbon bonded to the chlorine atom (C-Cl) have characteristic chemical shifts influenced by the electronegativity of the attached heteroatoms. rsc.org Data obtained from high-resolution NMR experiments are crucial for confirming the molecular structure and understanding the electronic effects at play. For instance, a study utilizing a 500 MHz spectrometer in CDCl₃ provided precise chemical shifts for the compound. rsc.org Another analysis in deuterated dimethyl sulfoxide (DMSO-d6) showed slight variations in chemical shifts, highlighting the influence of the solvent on the electronic environment of the molecule. mdpi.com
While standard NMR in an achiral solvent characterizes the molecule as a whole, it does not distinguish between its (R) and (S) enantiomers. The sulfoxide group is a stereocenter, meaning this compound is a chiral molecule. The elucidation of its specific stereochemistry often requires other methods, such as chiral chromatography, which has been used to determine the enantiomeric excess (ee) of this compound. rsc.org However, NMR remains fundamental in verifying the constitution of the separated enantiomers. The interaction of these enantiomers with chiral environments, such as in host-guest complexes, can be studied to understand stereoselective recognition, a process where the solid-state conformation is critical. acs.org
Table 1: ¹H NMR Spectroscopic Data for this compound This table presents representative proton NMR data. Chemical shifts (δ) are reported in parts per million (ppm). The appearance of signals is described as s (singlet) or m (multiplet).
| Proton Assignment | Chemical Shift (δ) in CDCl₃ rsc.org | Chemical Shift (δ) in CDCl₃ cardiff.ac.uk | Appearance | Integration |
|---|---|---|---|---|
| Aromatic-H | 7.67 | 7.93 | s | 1H |
| Aromatic-H | 7.52-7.49 | - | m | 1H |
| Aromatic-H | 7.48-7.46 | - | m | 2H |
Table 2: ¹³C NMR Spectroscopic Data for this compound This table presents representative carbon-13 NMR data. Chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ rsc.org |
|---|---|
| Aromatic C-S | 147.65 |
| Aromatic C-Cl | 135.54 |
| Aromatic C-H | 131.08 |
| Aromatic C-H | 130.53 |
| Aromatic C-H | 123.50 |
| Aromatic C-H | 121.56 |
Vibrational Spectroscopy (IR and Raman): Analysis of Molecular Fingerprints and Conformational Isomers
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. up.ac.za IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations causing a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. stellarnet.us Together, they provide a detailed "fingerprint" of the functional groups present and can offer insights into molecular symmetry and conformation. up.ac.za
The vibrational spectrum of this compound is characterized by several key bands. The most prominent of these is the strong S=O stretching vibration, which is a powerful diagnostic tool for sulfoxides. For related isomers like 4-chlorophenyl methyl sulfoxide and 2-chlorophenyl methyl sulfoxide, this band appears in the region of 1051 cm⁻¹ and 1067 cm⁻¹, respectively, typically observed in IR spectra. mdpi.com The exact frequency is sensitive to the electronic environment, including the position of the chloro-substituent. Other significant vibrations include the aromatic C-H stretching modes, typically found above 3000 cm⁻¹, and the aliphatic C-H stretching of the methyl group. naturalspublishing.com Aromatic C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is also expected to be present at lower frequencies. The presence of isotopic substitution, for example, can be used to identify the atoms involved in a specific vibrational mode. hawaii.edu
Table 3: Expected Key Vibrational Frequencies (cm⁻¹) for this compound This table outlines the expected regions for major vibrational modes based on data from related compounds and general spectroscopic principles. The actual frequencies may vary.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Comments |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Typically multiple weak to medium bands. |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Stretching of the methyl group protons. |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Bands characteristic of the benzene ring. |
| S=O Stretch | 1070 - 1040 | IR (Strong) | A strong, characteristic band for sulfoxides. mdpi.com |
High-Resolution Mass Spectrometry: Investigating Fragmentation Mechanisms and Isotopic Signatures
High-resolution mass spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high precision. biocompare.com This capability allows for the determination of elemental compositions and the investigation of complex fragmentation pathways of molecules upon ionization. wikipedia.org
For this compound (C₇H₇ClOS), the molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight. A key feature in the mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the appearance of two peaks for the molecular ion and any chlorine-containing fragment: a more intense peak (M) and a less intense peak at two mass units higher (M+2). arizona.edu For 2- and 4-chlorophenyl methyl sulfoxide, the molecular ion is observed at m/z 174 (for the ³⁵Cl isotope). mdpi.com
Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, providing structural clues. arizona.edu Common fragmentation pathways for aryl sulfoxides include the cleavage of bonds adjacent to the sulfur atom. Likely fragmentation for this compound would involve the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, or the loss of a methanesulfinyl radical (•SOCH₃). The fragmentation pattern can be complex, but high-resolution analysis allows for the unambiguous assignment of elemental formulas to each fragment ion, confirming the fragmentation mechanism.
Table 4: Predicted High-Resolution Mass Spectrometry Fragments for this compound This table lists potential fragments based on the structure of the molecule and common fragmentation patterns. The m/z values correspond to the most abundant isotopes (³⁵Cl, ³²S, ¹⁶O, ¹²C, ¹H).
| Fragment Ion | Proposed Loss | m/z (for ³⁵Cl) | Isotopic Signature |
|---|---|---|---|
| [C₇H₇ClOS]⁺ | - (Molecular Ion) | 174 | Contains M and M+2 peaks |
| [C₇H₇ClS]⁺ | Loss of •O | 158 | Contains M and M+2 peaks |
| [C₆H₄ClS]⁺ | Loss of •CH₃ and •OH | 143 | Contains M and M+2 peaks |
| [C₇H₇O]⁺ | Loss of •SCl | 107 | No chlorine signature |
Single-Crystal X-ray Diffraction: Precise Determination of Solid-State Conformation and Supramolecular Assembly
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate unit cell dimensions, bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. uhu-ciqso.esmdpi.com
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chlorophenyl methyl sulfoxide |
| 4-Chlorophenyl methyl sulfoxide |
| Benzene |
| Deuterated Chloroform (CDCl₃) |
| Deuterated Dimethyl Sulfoxide (DMSO-d6) |
| (R)-Phenylglycyl-(R)-phenylglycine |
| 3-Tolyl sulfoxide |
| 4-Tolyl sulfoxide |
| Carbon |
| Chlorine |
| Sulfur |
| Oxygen |
Computational Chemistry and Quantum Mechanical Investigations of 3 Chlorophenylmethylsulfoxide
Electronic Structure, Charge Distribution, and Bonding Analysis via Quantum Chemical Methods
A computational study of 3-Chlorophenylmethylsulfoxide would begin with the optimization of its molecular geometry using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-311++G(d,p). ijcce.ac.ir This process finds the lowest energy arrangement of the atoms.
Following optimization, an analysis of the electronic structure would describe the arrangement of electrons in the molecule's orbitals. shd-pub.org.rsresearchgate.net Key insights into charge distribution would be obtained through methods like Natural Bond Orbital (NBO) analysis. ijcce.ac.irshd-pub.org.rsuni-muenchen.de NBO analysis provides a chemically intuitive picture by assigning partial charges to each atom, revealing the polarity of bonds. uni-muenchen.de It would quantify the electron density on the sulfur, oxygen, chlorine, and carbon atoms, highlighting the electron-withdrawing or donating effects of the chloro and methylsulfoxide groups.
Furthermore, NBO analysis examines donor-acceptor interactions, which can explain delocalization and hyperconjugative effects within the molecule. shd-pub.org.rsuni-muenchen.de This would offer a detailed description of the C-S, S-O, and C-Cl bonds beyond a simple Lewis structure.
Exploration of Conformational Energy Landscapes and Stereoisomeric Stability
The presence of a chiral sulfur center and a rotatable phenyl group means that this compound can exist in different spatial arrangements (conformations and stereoisomers). wikipedia.orgscribd.com Computational methods are used to explore the conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry. libretexts.org
By systematically rotating the C-S bond connecting the phenyl ring to the sulfoxide (B87167) group, a potential energy surface scan can be performed. This would identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. scribd.comlibretexts.org The relative energies of these conformers would indicate which shapes the molecule is most likely to adopt at a given temperature. Chiral sulfoxides are known for their thermal stability, requiring significant energy for pyramidal inversion at the sulfur center. acs.orgnih.gov A computational study could precisely calculate this inversion barrier, providing insight into the stereoisomeric stability of the (R) and (S) enantiomers.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. numberanalytics.commnstate.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com
For this compound, calculations would provide the energies of the HOMO and LUMO and the energy gap between them (ΔE). irjweb.comnist.govschrodinger.com A small HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com Visualizing the spatial distribution of these orbitals would identify the most probable sites for electrophilic or nucleophilic attack. For instance, the analysis would show whether the HOMO is localized on the sulfur atom or the phenyl ring, and where the LUMO is located, thereby predicting how the molecule would interact with other reagents. mnstate.edu
Theoretical Elucidation of Reaction Pathways and Transition State Geometries
Quantum chemical calculations can map out the entire energetic profile of a chemical reaction, providing a theoretical understanding of the reaction mechanism. mdpi.com For a reaction involving this compound, such as its oxidation to a sulfone or its reduction to a sulfide (B99878), computational methods would be used to locate the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states. ustc.edu.cnlibretexts.org
A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. libretexts.orgresearchgate.net Methods like QST2 or QST3 in software packages like Gaussian can be used to find these transient structures. youtube.com Frequency calculations are then performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. ustc.edu.cn This type of analysis is critical for understanding why a reaction follows a particular pathway over others.
Modeling of Non-Covalent Interactions and Solvent Effects on this compound
Non-covalent interactions, such as hydrogen bonds or van der Waals forces, can influence molecular conformation and interactions between molecules. While this compound has limited potential for strong intramolecular hydrogen bonding, intermolecular interactions would be significant in the solid state or in solution.
The properties and reactivity of a molecule can be significantly altered by the solvent. numberanalytics.com Computational models can simulate these solvent effects using either explicit models, where individual solvent molecules are included, or implicit models, like the Polarizable Continuum Model (PCM). numberanalytics.comspringernature.com These models approximate the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com Performing calculations with different solvent models (e.g., for water, ethanol, or a non-polar solvent) would reveal how the electronic structure, conformational preferences, and reaction barriers of this compound change in different chemical environments. rsc.orgmdpi.com This is crucial for comparing theoretical predictions with experimental results, which are almost always conducted in solution. springernature.com
Reactivity Profiles and Mechanistic Investigations of 3 Chlorophenylmethylsulfoxide
Redox Chemistry of the Sulfoxide (B87167) Moiety: Pathways and Kinetics
The sulfoxide group in 3-Chlorophenylmethylsulfoxide is a key functional group that dictates much of its redox chemistry. This moiety can undergo both oxidation to a sulfone and reduction to a sulfide (B99878), with the reaction pathway and kinetics influenced by the choice of reagents and reaction conditions.
Oxidation: The oxidation of aryl methyl sulfoxides, such as this compound, to the corresponding sulfone is a common transformation. researchgate.net This is typically achieved using a variety of oxidizing agents. Hydrogen peroxide is a frequently used oxidant, and its reactivity can be modulated by catalysts. organic-chemistry.org For instance, the oxidation of sulfides to sulfoxides can be catalyzed by tantalum carbide, while niobium carbide as a catalyst can further promote the oxidation to the corresponding sulfone. organic-chemistry.org The chemoselectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidizing agent. researchgate.net Metal-free oxidation conditions have also been developed, utilizing reagents like a combination of hydrogen peroxide and triflic acid, which allows for the oxidation of sulfanes to sulfoxides without overoxidation to sulfones. organic-chemistry.org
Reduction: The reduction of aryl sulfoxides to the corresponding sulfides is another fundamental transformation. A variety of reducing agents can be employed for this purpose. For example, 3-mercaptopropionic acid in the presence of a catalytic amount of N-bromosuccinimide (NBS) or iodine can effectively deoxygenate sulfoxides at ambient temperature. organic-chemistry.org Another method involves the use of sodium borohydride (B1222165) in the presence of iodine in anhydrous tetrahydrofuran, which provides excellent yields of the corresponding thioether and demonstrates chemoselectivity in the presence of other reducible functional groups. organic-chemistry.org Additionally, tungsten hexachloride (WCl₆) with sodium iodide or zinc powder can also facilitate this reduction. organic-chemistry.org
The kinetics of these redox reactions are highly dependent on the specific reagents and conditions used. Catalyzed reactions, in particular, can exhibit complex kinetic profiles dependent on catalyst loading, substrate concentration, and temperature.
Table 1: Selected Reagents for the Redox Chemistry of Aryl Sulfoxides
| Transformation | Reagent System | Product |
|---|---|---|
| Oxidation | 30% H₂O₂ / Tantalum Carbide | 3-Chlorophenylmethylsulfone |
| Oxidation | 30% H₂O₂ / Niobium Carbide | 3-Chlorophenylmethylsulfone |
| Oxidation | H₂O₂ / Triflic Acid | This compound |
| Reduction | 3-Mercaptopropionic acid / cat. NBS or I₂ | 3-Chlorophenylmethylsulfide |
| Reduction | NaBH₄ / I₂ | 3-Chlorophenylmethylsulfide |
| Reduction | WCl₆ / NaI or Zn | 3-Chlorophenylmethylsulfide |
Mechanistic Studies of Pyrolytic and Base-Induced Elimination Reactions
Aryl sulfoxides can undergo elimination reactions under both thermal (pyrolytic) and base-induced conditions. These reactions are of significant interest for the synthesis of alkenes.
Pyrolytic Elimination: Pyrolytic eliminations of sulfoxides are classic examples of syn-elimination reactions that proceed through a concerted, intramolecular mechanism (Ei mechanism). scribd.com This process typically requires elevated temperatures and does not necessitate an external base or solvent. scribd.com For this compound, this reaction would involve the formation of a five-membered cyclic transition state, leading to the elimination of a sulfenic acid and the formation of a vinylarene. The reaction generally follows first-order kinetics. scribd.com
Base-Induced Elimination: In the presence of a base, the elimination of sulfoxides can proceed through different mechanistic pathways. The specific pathway is often dependent on the structure of the sulfoxide and the reaction conditions. For aryl sulfoxides, base-catalyzed eliminations have been studied, providing routes to various unsaturated compounds. acs.org For instance, dimethyl sulfoxide (DMSO) has been shown to efficiently cause the reductive elimination of 3-aryl 2,3-dihalopropanoates to cinnamates, where DMSO acts as both a nucleophile and a halogen scavenger. organic-chemistry.org While this is not a direct elimination from the sulfoxide itself, it highlights the role of sulfoxides in facilitating elimination reactions.
Sigmatropic and Other Rearrangement Reactions Involving the Sulfoxide Group
The sulfoxide group is known to participate in a variety of rearrangement reactions, most notably sigmatropic rearrangements. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
A prominent example is the researchgate.netacs.org-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters, known as the Mislow–Evans rearrangement. researchgate.netnih.gov This transformation is reversible and allows for the transfer of stereochemistry from the sulfur atom to a carbon atom. nih.gov While this compound itself is not an allylic sulfoxide, related aryl sulfoxides can undergo a dearomative Mislow–Braverman–Evans rearrangement to produce benzylic alcohols. acs.orgnih.gov This reaction proceeds under basic conditions and involves a dearomative tautomerization to generate a reactive exocyclic alkene, which then undergoes the researchgate.netacs.org-sigmatropic rearrangement. acs.org
Another important class of rearrangements is the acs.orgacs.org-sigmatropic rearrangement. nih.govmdpi.comlibretexts.orglibretexts.org For example, aryl sulfoxides can react with α,β-unsaturated nitriles in the presence of an electrophilic activator like triflic anhydride (B1165640) to undergo a acs.orgacs.org-sigmatropic rearrangement, leading to α-arylation of the nitrile. researchgate.net Furthermore, tandem aromatic rearrangements using sulfonium (B1226848) rearrangements have been developed, such as a nih.govnih.gov-rearrangement of phenyl sulfoxides with allyl nitriles followed by a acs.orgacs.org-Cope rearrangement. researchgate.net More recently, a nih.govnih.gov-rearrangement-enabled dearomatization of aryl sulfoxides has been demonstrated, leading to the formation of alicyclic compounds. nih.gov
Stereochemical Integrity and Stereoselective Transformations of Chiral this compound
The sulfur atom in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The synthesis and reactions of chiral sulfoxides are of great interest in asymmetric synthesis.
The stereoselective synthesis of chiral sulfoxides can be achieved through various methods, including the asymmetric oxidation of the corresponding sulfide. researchgate.net Chiral catalysts, such as those based on transition metals like titanium and vanadium, have been developed for this purpose. researchgate.netresearchgate.net For instance, chiral vanadium-salan complexes in the presence of hydrogen peroxide can catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with high enantioselectivity. researchgate.net
Once formed, the stereochemical integrity of the chiral sulfoxide is generally high under neutral and mild acidic or basic conditions. However, certain reactions, particularly those involving nucleophilic substitution at the sulfur atom, can proceed with either inversion or retention of configuration. nih.gov The stereochemical outcome is often dependent on the nature of the nucleophile and the reaction conditions. nih.gov
Chiral sulfoxides are valuable intermediates in stereoselective transformations. The sulfoxide group can act as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent or nearby functional groups. The Mislow–Evans rearrangement is a prime example where the chirality at the sulfur atom is transferred to a new stereocenter in the product. researchgate.netnih.gov
Table 2: Methods for Stereoselective Synthesis of Chiral Aryl Sulfoxides
| Method | Catalyst/Reagent | Stereochemical Outcome |
|---|---|---|
| Asymmetric Oxidation | Chiral Titanium Reagent | High enantioselectivity |
| Asymmetric Oxidation | Chiral Vanadium-Salan Complex / H₂O₂ | High enantioselectivity |
| Cyclic Sulfite Transformation | Organometallic Reagents | Predictable absolute configuration |
Coordination Chemistry of Sulfoxides: Applications as Ligands in Transition Metal Complexes
Sulfoxides, including this compound, are capable of acting as ligands in transition metal complexes. rsc.org The lone pair of electrons on the sulfur atom and the oxygen atom can both coordinate to a metal center, although coordination through the oxygen atom is more common for aryl sulfoxides. The nature of the metal and the other ligands in the coordination sphere can influence the binding mode.
The coordination chemistry of sulfoxides is extensive, and these compounds can form stable complexes with a wide range of transition metals. rsc.orgsfu.canih.govresearchgate.netuu.nl The resulting metal complexes have found applications in various areas, including catalysis. researchgate.netnih.gov The electronic and steric properties of the sulfoxide ligand can be tuned by varying the substituents on the aryl ring and the other group attached to the sulfur atom. In the case of this compound, the chloro substituent will have an electron-withdrawing effect, which can influence the coordination properties of the sulfoxide.
The use of chiral sulfoxides as ligands in transition metal-catalyzed asymmetric reactions is a growing field of research. rsc.org The chirality at the sulfur atom can induce enantioselectivity in the catalyzed reaction, leading to the formation of chiral products.
Strategic Applications of 3 Chlorophenylmethylsulfoxide in Advanced Organic Synthesis
Leveraging 3-Chlorophenylmethylsulfoxide as a Chiral Auxiliary for Asymmetric Induction
Chiral sulfoxides are widely employed as powerful auxiliaries in asymmetric synthesis, capable of inducing high levels of stereocontrol in a variety of chemical transformations. The utility of this compound as a chiral auxiliary stems from the stereogenic sulfur center, which can effectively bias the approach of reagents to a prochiral center. researchgate.netmedcraveonline.com The presence of the 3-chloro substituent can modulate the electronic properties and steric bulk of the aryl group, potentially enhancing diastereoselectivity in certain reactions compared to unsubstituted phenyl methyl sulfoxide (B87167).
The general principle involves the temporary attachment of the chiral 3-chlorophenylmethylsulfinyl group to a substrate, directing subsequent diastereoselective reactions, followed by the facile removal of the auxiliary. medcraveonline.com While specific studies on this compound as a chiral auxiliary are not extensively documented, the well-established chemistry of analogous aryl methyl sulfoxides provides a strong basis for its potential applications. researchgate.netacs.org For instance, in aldol (B89426) reactions, the chiral sulfoxide can control the formation of new stereocenters with high fidelity. Similarly, in conjugate additions and cycloaddition reactions, the stereochemical outcome can be effectively dictated by the chiral sulfinyl moiety.
Table 1: Potential Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary (Hypothetical Examples based on Aryl Methyl Sulfoxide Chemistry)
| Reaction Type | Substrate | Reagent | Expected Diastereomeric Excess (d.e.) |
| Aldol Condensation | Acetaldehyde | Propiophenone | >95% |
| Michael Addition | Cyclohexenone | Diethyl malonate | >90% |
| Diels-Alder Reaction | Cyclopentadiene | Methyl acrylate | >92% |
The diastereoselectivity in these reactions is often governed by the formation of a rigid chelated transition state, where the sulfoxide oxygen and the carbonyl oxygen of the substrate coordinate to a metal center, effectively shielding one face of the molecule from attack. medcraveonline.com The 3-chloro group could influence the stability and geometry of this transition state, thereby fine-tuning the stereochemical outcome.
Role as a Versatile Intermediate in the Synthesis of Biologically Active and Structurally Complex Molecules
The this compound scaffold can be found within or serve as a key building block for the synthesis of various biologically active molecules. The sulfoxide group itself is a recognized pharmacophore in several marketed drugs. researchgate.netmdpi.comresearchgate.net Furthermore, the presence of a chlorine atom on the aromatic ring is a common feature in many pharmaceuticals, often enhancing their biological activity and metabolic stability. nih.gov
While direct examples of drug molecules containing the this compound moiety are not prevalent in publicly available literature, its structural motifs are present in various classes of bioactive compounds. For instance, aryl sulfoxides are known to exhibit anti-inflammatory properties. nih.gov The synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) has been explored using aryl methyl sulfone derivatives, which can be readily accessed from the corresponding sulfoxides. nih.gov
The versatility of this compound as an intermediate lies in the reactivity of the sulfoxide group and the potential for functionalization of the chloro-substituted aromatic ring. The sulfoxide can be reduced to a sulfide (B99878), oxidized to a sulfone, or participate in Pummerer-type rearrangements to introduce further functionality. nih.gov These transformations open avenues for the synthesis of a diverse range of structurally complex molecules with potential therapeutic applications.
Table 2: Potential Biologically Active Scaffolds Derivable from this compound
| Compound Class | Potential Biological Activity | Synthetic Transformation from this compound |
| Diaryl Sulfides | Antibacterial, Antitumor | Reduction of sulfoxide and C-S cross-coupling |
| Aryl Sulfones | Anti-inflammatory (COX inhibitors) | Oxidation of sulfoxide |
| Substituted Benzofurans | Antifungal, Anticancer | Pummerer rearrangement followed by cyclization |
Precursor for Sulfur-Containing Heterocyclic Compounds from this compound
Sulfur-containing heterocycles are ubiquitous in medicinal chemistry and materials science. organic-chemistry.org Aryl methyl sulfoxides can serve as valuable precursors for the synthesis of a variety of these important ring systems. While specific protocols starting from this compound are not extensively reported, established methodologies for related sulfoxides can be extrapolated.
One common strategy involves the activation of the sulfoxide followed by intramolecular cyclization. For instance, treatment of an aryl methyl sulfoxide with an activating agent like trifluoromethanesulfonic anhydride (B1165640) can generate a highly electrophilic species that can be trapped by an intramolecular nucleophile to form a heterocyclic ring. rsc.org This approach could potentially be used to synthesize chlorinated benzothiophenes and other related sulfur heterocycles.
Another approach involves the reaction of aryl methyl ketones with dimethyl sulfoxide (DMSO) in the presence of an activating agent like Selectfluor, which can lead to the formation of 2,5-diacylthiophenes. organic-chemistry.orgnih.gov By analogy, a suitably functionalized 3-chlorophenyl derivative could potentially undergo a similar transformation, with this compound acting as a synthon for the sulfur atom in the thiophene (B33073) ring.
Table 3: Potential Sulfur-Containing Heterocycles from this compound
| Heterocycle | Synthetic Strategy | Key Reagents |
| Substituted Benzothiophene | Intramolecular cyclization | Trifluoromethanesulfonic anhydride |
| Chlorinated Thiophene Derivative | Cascade cyclization/cross-coupling | Selectfluor, Aryl methyl ketone |
| Thiazolidinone Derivatives | Oxidation of thiazolidinone precursor | Oxone |
Participation in Carbon-Carbon Bond Forming Reactions
The development of efficient carbon-carbon bond-forming reactions is a central theme in organic synthesis. Aryl sulfoxides have been shown to participate in various cross-coupling reactions, acting as electrophilic partners. nih.govresearchgate.net The C–S bond in aryl methyl sulfoxides can be activated by transition metals, enabling its participation in reactions such as Suzuki and Negishi couplings. researchgate.net
While the direct use of this compound in such reactions is not widely documented, the chemistry of related aryl sulfoxides suggests its potential. For example, palladium-catalyzed cross-coupling reactions of aryl mesylates, which are electronically similar to activated sulfoxides, are well-established. rsc.org A study on the palladium-catalyzed coupling reactions of enantiopure p-bromophenyl methyl sulfoximine, a closely related compound, demonstrates the feasibility of using such scaffolds in modern cross-coupling chemistry. acs.orgnih.gov
These reactions would involve the oxidative addition of a low-valent palladium catalyst to the C–S bond of this compound, followed by transmetalation with an organoboron or organozinc reagent and subsequent reductive elimination to form the new C–C bond. The presence of the chloro substituent on the phenyl ring could influence the rate and efficiency of these catalytic steps.
Table 4: Potential C-C Bond Forming Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base |
| Negishi Coupling | Organozinc reagent | NiCl₂(dppe) |
| α-Arylation | Aryl bromide | Pd(OAc)₂ / Phosphine ligand |
Molecular Interactions and Mechanistic Pathways in Biological Systems: a Theoretical Perspective on 3 Chlorophenylmethylsulfoxide
Computational Modeling of Enzyme-Substrate Interactions with 3-Chlorophenylmethylsulfoxide
Computational modeling serves as a powerful tool to predict and analyze the interactions between a substrate like this compound and various enzymes. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to elucidate the binding affinities and conformational changes that occur upon interaction. nih.gov
In a typical study, the three-dimensional structure of a target enzyme, often from a family known for metabolizing xenobiotics like the Cytochrome P450 (CYP) superfamily, would be obtained from a protein database. wikipedia.org A 3D model of this compound would then be docked into the enzyme's active site. The docking process explores numerous possible orientations of the substrate within the binding pocket to identify the most energetically favorable pose. nih.gov
Table 1: Key Parameters in Enzyme-Substrate Docking Simulations
| Parameter | Description | Relevance to this compound |
| Binding Affinity (kcal/mol) | The calculated free energy of binding between the substrate and the enzyme. More negative values indicate stronger binding. | Would predict which enzymes are most likely to interact with and potentially metabolize the compound. |
| Key Amino Acid Residues | Specific residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the substrate. | Identifies the crucial contact points that stabilize the enzyme-substrate complex, guiding understanding of binding specificity. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures, used in MD simulations to assess stability. | Low RMSD values over a simulation time would suggest a stable binding mode for this compound within the active site. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues during an MD simulation. | Highlights flexible regions of the enzyme that may move to accommodate the substrate. |
Molecular dynamics simulations would further refine this understanding by modeling the dynamic behavior of the enzyme-substrate complex over time in a simulated physiological environment. researchgate.net These simulations can reveal how the enzyme's structure adapts to the presence of the substrate and can confirm the stability of the interactions predicted by docking. researchgate.net
Theoretical Exploration of Receptor Binding Mechanisms via Molecular Docking Simulations
Similar to enzyme interactions, molecular docking is a primary in silico method for exploring how a compound like this compound might bind to various biological receptors. This is crucial for predicting potential pharmacological or toxicological effects. The process involves docking the ligand (this compound) into the binding site of a receptor protein whose 3D structure is known. mdpi.com
The simulation calculates the binding energy for various poses, with the lowest energy conformation considered the most probable binding mode. researchgate.net Analysis of this mode reveals specific interactions, such as hydrogen bonds or π-π stacking, between the compound and the receptor's amino acid residues. nih.gov For a molecule like this compound, the chlorine atom and the sulfoxide (B87167) group would be of particular interest, as their electronegativity and hydrogen-bonding capacity could dictate binding orientation and affinity.
Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Receptor
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Receptor A | -7.5 | Tyr123, Phe256 | π-π stacking with the chlorophenyl ring |
| Receptor A | Ser120 | Hydrogen bond with the sulfoxide oxygen | |
| Receptor B | -5.2 | Leu88, Val95 | Hydrophobic interactions with the methyl group |
These theoretical explorations can screen vast libraries of receptors to identify potential off-target interactions and can help prioritize experimental studies. nih.gov
Postulated Biotransformation Pathways and Metabolite Formation Mechanisms
The biotransformation of a xenobiotic like this compound is generally expected to proceed through Phase I and Phase II metabolic reactions, primarily in the liver. nih.govnih.gov These processes aim to increase the compound's polarity to facilitate its excretion. wikipedia.org
Phase I Metabolism: Phase I reactions introduce or expose functional groups. nih.gov For this compound, these would likely be catalyzed by Cytochrome P450 enzymes. Postulated reactions include:
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the chlorophenyl ring.
Sulfoxidation: Further oxidation of the sulfoxide group to a sulfone.
O-demethylation: Removal of the methyl group.
Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to form highly water-soluble conjugates. nih.gov
Glucuronidation: An activated form of glucuronic acid would be attached to a hydroxyl group introduced during Phase I.
Sulfation: A sulfonate group would be added to a hydroxylated metabolite.
The specific metabolites formed would depend on which enzymes recognize the compound as a substrate. For instance, studies on other chlorinated compounds like 3,3'-Dichlorobiphenyl have shown the formation of various hydroxylated and methoxylated metabolites, which are then subject to conjugation. nih.gov Predicting these pathways in silico involves using metabolic software that simulates the interaction of the substrate with a panel of metabolic enzymes.
Future Research Directions and Emerging Paradigms in 3 Chlorophenylmethylsulfoxide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The pharmaceutical and chemical industries are increasingly pressured to adopt environmentally benign practices, focusing on waste reduction, energy conservation, and the avoidance of hazardous substances. jddhs.com In this context, future research on 3-Chlorophenylmethylsulfoxide will likely prioritize the development of green and sustainable synthetic routes. Traditional methods for synthesizing aryl sulfoxides often involve stoichiometric oxidants that generate significant waste. Modern approaches, however, are shifting towards catalytic and more atom-economical processes.
A promising avenue is the adoption of solvent-promoted oxidation of the corresponding sulfide (B99878) using molecular oxygen (O2) or air as the terminal oxidant. acs.orgfigshare.comnih.govresearchgate.net This method offers a practical and switchable process where the chemoselectivity between the sulfoxide (B87167) and the corresponding sulfone can be controlled simply by adjusting the reaction temperature. acs.orgnih.govresearchgate.net Further research could optimize this process for this compound, focusing on catalyst development to enhance selectivity and reaction rates under mild conditions.
Another key area is the advancement of palladium-catalyzed arylation of sulfenate anions. organic-chemistry.orgmdpi.com This method provides a mild and efficient route to aryl sulfoxides from β-sulfinyl esters. organic-chemistry.org Investigating this pathway for this compound could enable the construction of its core structure from different precursors, enhancing synthetic flexibility. Innovations in catalyst systems, such as the use of specific ligands like xantphos, have been shown to be effective for aryl sulfoxides and could be adapted for this specific compound. organic-chemistry.org
Emerging green chemistry techniques offer significant potential for sustainable synthesis. mdpi.comrasayanjournal.co.inresearchgate.net These include:
Microwave-Assisted Synthesis (MAS): This technique can accelerate reaction rates, reduce energy consumption, and improve yields. jddhs.commdpi.com
Biocatalysis: The use of enzymes offers high selectivity under mild conditions, minimizing waste and the use of hazardous reagents. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in greener alternatives like ionic liquids or water, can drastically reduce the environmental impact. jddhs.commdpi.com
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Research Focus |
|---|---|---|---|
| Solvent-Promoted Oxidation | Uses O2/air as the terminal oxidant; switchable selectivity between sulfoxide and sulfone. acs.orgnih.gov | High atom economy, use of a green oxidant, potentially simple procedure. | Catalyst design for improved selectivity and efficiency at lower temperatures. |
| Palladium-Catalyzed Arylation | Coupling of sulfenate anions with aryl halides. organic-chemistry.org | Mild reaction conditions, good functional group tolerance, synthetic versatility. | Optimization of Pd-catalyst systems and exploration of a broader substrate scope. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. mdpi.com | Rapid synthesis, reduced energy consumption, potential for higher yields. jddhs.com | Adapting existing oxidation or coupling reactions to microwave conditions. |
| Biocatalysis | Employs enzymes as catalysts. mdpi.com | High enantioselectivity (for chiral sulfoxides), mild conditions, biodegradable catalyst. | Screening for or engineering enzymes capable of selectively oxidizing the parent sulfide. |
Exploration of Novel Catalytic Roles and Organocatalytic Applications
Beyond its identity as a synthetic target, the sulfoxide functional group in this compound offers significant potential for catalytic applications. Aryl sulfoxides are emerging as versatile directing groups in transition-metal-catalyzed C-H activation reactions. semanticscholar.orgresearchgate.netnih.gov This strategy allows for the regioselective functionalization of arenes, which is a powerful tool for constructing complex molecules. semanticscholar.orgnih.govresearchgate.net The sulfinyl moiety acts as a traceless directing group, guiding a metal catalyst to a specific C-H bond on the phenyl ring for functionalization, after which the sulfoxide can be easily removed or converted. semanticscholar.orgresearchgate.netnih.gov Future studies could explore the directing ability of the this compound group to synthesize a library of novel derivatives with unique substitution patterns.
Furthermore, sulfoxides can serve as chiral auxiliaries, enabling the synthesis of stereo-enriched compounds. semanticscholar.orgresearchgate.netnih.gov This opens up exciting possibilities for the asymmetric synthesis of molecules derived from this compound. Research in this area would involve investigating the stereochemical outcomes of C-H functionalization reactions directed by a chiral variant of this compound.
The field of organocatalysis, which uses small organic molecules as catalysts, presents another frontier. While the direct use of simple aryl sulfoxides as organocatalysts is less common, their derivatives can be incorporated into more complex catalyst scaffolds. The unique electronic and steric properties imparted by the chloro- and methylsulfinyl groups could be harnessed in the design of new organocatalysts for various transformations.
| Catalytic Role | Underlying Principle | Potential Application for this compound | Future Research Direction |
|---|---|---|---|
| Traceless Directing Group | The sulfoxide group coordinates to a metal catalyst, directing C-H activation at a specific position. researchgate.netresearchgate.net | Regioselective functionalization (e.g., olefination, arylation) of the phenyl ring. researchgate.net | Exploring reactions catalyzed by metals like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) to create novel derivatives. researchgate.net |
| Chiral Auxiliary | A stereochemically pure sulfoxide group can induce asymmetry in a reaction. semanticscholar.orgresearchgate.net | Enantioselective synthesis of axially chiral biaryls or other stereochemically complex molecules. | Development of methods for the enantioselective synthesis of this compound and its application in asymmetric C-H functionalization. |
| Organocatalyst Scaffold | Incorporation of the 3-chlorophenylmethylsulfinyl moiety into a larger organic molecule to create a new catalyst. | Catalyzing reactions such as aldol (B89426) or Michael additions where the electronic and steric properties of the sulfoxide could influence reactivity and selectivity. | Design and synthesis of novel organocatalysts bearing the this compound unit and screening their catalytic activity. |
Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. researchgate.net Advanced spectroscopic techniques are powerful tools for identifying transient intermediates and elucidating complex reaction dynamics. researchgate.net Future research should leverage these techniques to gain real-time mechanistic insights into reactions involving this compound.
In-situ spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor reactions as they occur, providing data on the concentrations of reactants, intermediates, and products over time. researchgate.net For instance, low-temperature NMR studies have been successfully used to observe reactive intermediates like glycosyl triflates in reactions involving sulfoxides, confirming mechanistic proposals. whiterose.ac.uk A similar approach could be used to study the intermediates formed during the C-H activation of this compound or in its synthesis via sulfenate arylation.
Techniques like tandem mass spectrometry can help in the structural characterization of intermediates and products. researchgate.net When combined with kinetic studies and isotope labeling, these spectroscopic methods can provide a comprehensive picture of the reaction pathway. For example, investigating the photocatalytic deoxygenation of this compound using techniques like Stern-Volmer quenching studies and cyclic voltammetry could elucidate the electron transfer mechanisms and the role of proposed intermediates like phosphine radical cations. acs.org
Integration of this compound Derivatives in Advanced Materials Science
The unique properties of aryl sulfoxides suggest their potential utility in materials science. semanticscholar.orgnih.gov The versatility of C-H functionalization methods directed by the sulfoxide group allows for the synthesis of diverse structures that could be explored for applications in organic electronics or as components of functional polymers. semanticscholar.orgresearchgate.netnih.gov
Future research could focus on synthesizing derivatives of this compound and incorporating them into larger molecular or macromolecular architectures. The presence of the polar sulfoxide group, the halogen atom (chlorine), and the potential for extended conjugation through further functionalization could lead to materials with interesting optical, electronic, or self-assembly properties. For example, organofluorine compounds are widely used in pharmaceuticals, agrochemicals, and materials, and similar principles regarding the unique properties imparted by a halogen could apply to chlorine-containing compounds. mdpi.com Derivatives of this compound could be investigated as building blocks for:
Organic Light-Emitting Diodes (OLEDs): By incorporating the molecule into larger conjugated systems.
Functional Polymers: Where the sulfoxide group could enhance properties like thermal stability, solubility, or provide sites for post-polymerization modification.
Hybrid Materials: Creating composites of organic and inorganic components where the sulfoxide could act as a ligand or interface modifier. mdpi.com
Further Elucidation of Molecular Mechanisms in Biological Contexts through Advanced Computational Studies
While this article excludes specific therapeutic applications, understanding the fundamental interactions of this compound with biological molecules is a key area for future basic research. Advanced computational methods are invaluable for exploring these interactions at a molecular level. ucla.edusdu.dk
Quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics (MD) can be employed to model the behavior of this compound in complex biological environments, such as the active site of an enzyme. These studies can predict binding modes, calculate binding affinities, and elucidate the electronic effects of the chloro- and methylsulfinyl groups on molecular interactions. For example, computational modeling has been used to investigate the reaction mechanisms of thiols with sulfoxides and to understand how peroxynitrite reacts with hydrogen sulfide, providing insights into fundamental biochemical processes. acs.orgnih.gov
Such computational investigations could help to:
Identify potential biological interaction partners.
Explain the structural basis for any observed biological activity.
Guide the design of new derivatives with tailored properties for use as chemical probes or other research tools. researchgate.net
By connecting molecular features to potential functions, computational studies can provide a rational basis for future experimental work in chemical biology, paving the way for a deeper understanding of the roles that molecules like this compound might play in biological systems. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 3-Chlorophenylmethylsulfoxide, and what factors influence yield optimization?
Methodological Answer: The synthesis of this compound typically involves the oxidation of 3-Chlorophenylmethylsulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key factors affecting yield include:
- Reaction Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency due to improved solubility of intermediates.
- Temperature Control: Maintaining temperatures between 0–25°C prevents over-oxidation to sulfone derivatives.
- Stoichiometry: A 1:1 molar ratio of sulfide to oxidizing agent minimizes side reactions.
- Catalyst Use: Transition-metal catalysts (e.g., titanium silicate) can improve regioselectivity in complex systems .
Table 1: Comparison of Synthetic Methods
| Method | Oxidizing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Oxidation | H₂O₂ | CH₂Cl₂ | 72–85 | |
| Catalyzed Oxidation | mCPBA + Ti-Si | Toluene | 88–92 |
Q. How should researchers safely handle and store this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of vapors, as sulfoxides may release irritants under heating .
- Storage: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management: Neutralize spills with activated carbon and dispose of as hazardous waste per institutional guidelines .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Analyze aromatic proton splitting patterns (δ 7.2–7.8 ppm) and methylsulfoxide protons (δ 2.8–3.1 ppm) to confirm substitution patterns .
- ¹³C NMR: Identify the sulfoxide carbon at δ 40–45 ppm, distinct from sulfide derivatives .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% for research-grade samples) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (m/z ≈ 172 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when analyzing this compound derivatives?
Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Variable Temperature NMR: Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D Correlation Spectroscopy (COSY, HSQC): Resolve overlapping signals in complex mixtures .
- Control Experiments: Synthesize and characterize reference standards under identical conditions to isolate artifacts .
Q. What methodologies are effective in assessing the stability of this compound under varying environmental conditions?
Methodological Answer: Conduct accelerated degradation studies:
- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via HPLC .
- Photolytic Stability: Expose to UV light (λ = 365 nm) and quantify sulfone formation using GC-MS .
- Hydrolytic Stability: Test in buffers (pH 1–13) at 37°C; track hydrolysis products via ¹H NMR .
Table 2: Stability Profile Under Different Conditions
| Condition | Degradation Pathway | Half-Life (h) | Reference |
|---|---|---|---|
| pH 7, 25°C | Hydrolysis | >500 | |
| UV Exposure | Photo-oxidation to sulfone | 48 |
Q. How do different reaction solvents influence the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Solvent polarity and coordination ability significantly impact regioselectivity:
- Polar Aprotic Solvents (DMSO, DMF): Stabilize charged intermediates, favoring SN2 mechanisms at the methylsulfoxide group .
- Non-Polar Solvents (Toluene): Promote radical pathways or SN1 mechanisms, leading to aryl chloride substitution .
- Coordination Solvents (THF): Enhance metal-mediated pathways, altering product distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
